- Protein Reactivity of Natural Product-Derived γ-ButyrolactonesBiochemistry, 2011, 50(5), 910-916,
Cas no 906564-59-8 (Propargyl-C2-NHS ester)

Propargyl-C2-NHS ester structure
Produktname:Propargyl-C2-NHS ester
CAS-Nr.:906564-59-8
MF:C10H11NO4
MW:209.198642969131
MDL:MFCD28898858
CID:2601970
PubChem ID:59805478
Propargyl-C2-NHS ester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-hexynoic NHS ester
- Propargyl-C2-NHS ester
- 5-Hexynoic Acid-NHS Ester
- 2,5-Pyrrolidinedione, 1-[(1-oxo-5-hexynyl)oxy]- (9CI)
- 2,5-Dioxopyrrolidin-1-yl hex-5-ynoate
- 5-Hexynoic acid N-hydroxysuccinimide ester
- N-Succinimidyl 5-hexynoate
- HY-126512
- Alkyne NHS ester (hexynoic acid NHS ester)
- R01-0002
- MFCD28898858
- 5-Hexynoic acid, 2,5-dioxo-1-pyrrolidinyl ester
- (2,5-dioxopyrrolidin-1-yl) hex-5-ynoate
- Hex-5-ynoic acid 2,5-dioxo-pyrrolidin-1-yl ester
- 906564-59-8
- MS-23146
- SCHEMBL1700762
- 5-HexynoicNHSEster
- F71730
- PD125939
- 5-hexynoic acid NHS ester
- AKOS032946545
- 5-exynoic acid NHS ester
- BP-24461
- CS-0105050
-
- MDL: MFCD28898858
- Inchi: 1S/C10H11NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h1H,3-7H2
- InChI-Schlüssel: CXSSWEBEHUYETJ-UHFFFAOYSA-N
- Lächelt: O(C(CCCC#C)=O)N1C(CCC1=O)=O
Berechnete Eigenschaften
- Genaue Masse: 209.06880783g/mol
- Monoisotopenmasse: 209.06880783g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 5
- Komplexität: 323
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 63.7
- XLogP3: 0.1
Experimentelle Eigenschaften
- Dichte: 1.3±0.1 g/cm3
- Siedepunkt: 314.7±44.0 °C at 760 mmHg
- Flammpunkt: 144.1±28.4 °C
- Dampfdruck: 0.0±0.7 mmHg at 25°C
Propargyl-C2-NHS ester Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Propargyl-C2-NHS ester Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A400731-1g |
2,5-Dioxopyrrolidin-1-yl hex-5-ynoate |
906564-59-8 | 98% | 1g |
$177.0 | 2025-02-19 | |
XI AN KANG FU NUO Biotechnology Co., Ltd. | BCP-1-250mg |
5-Hexynoic acid NHS ester |
906564-59-8 | >95.00% | 250mg |
¥200.0 | 2023-09-19 | |
TRC | H290295-50mg |
5-Hexynoic NHS Ester |
906564-59-8 | 50mg |
265.00 | 2021-08-06 | ||
Ambeed | A400731-5g |
2,5-Dioxopyrrolidin-1-yl hex-5-ynoate |
906564-59-8 | 98% | 5g |
$600.0 | 2025-02-19 | |
eNovation Chemicals LLC | Y0974971-1g |
2,5-dioxopyrrolidin-1-yl hex-5-ynoate |
906564-59-8 | 95% | 1g |
$600 | 2024-07-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A171448-100mg |
Propargyl-C2-NHS ester |
906564-59-8 | 95% | 100mg |
¥2471.90 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-DE908-5mg |
Alkyne NHS ester (hexynoic acid NHS ester) |
906564-59-8 | 5mg |
¥527.0 | 2022-02-28 | ||
MedChemExpress | HY-126512-100mg |
Propargyl-C2-NHS ester |
906564-59-8 | 96.60% | 100mg |
¥2800 | 2024-04-16 | |
TRC | H290295-100mg |
5-Hexynoic NHS Ester |
906564-59-8 | 100mg |
$213.00 | 2023-05-18 | ||
Aaron | AR003NH7-25g |
5-Hexynoic NHS Ester |
906564-59-8 | 97% | 25g |
$1414.00 | 2025-02-10 |
Propargyl-C2-NHS ester Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 7 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Chloroform , Dimethylformamide ; overnight, rt
Referenz
- Harnessing β-Lactam Antibiotics for Illumination of the Activity of Penicillin-Binding Proteins in Bacillus subtilisACS Chemical Biology, 2020, 15(5), 1242-1251,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Tetrahydrofuran ; overnight, rt
Referenz
- Regulating miRNA-21 Biogenesis By Bifunctional Small MoleculesJournal of the American Chemical Society, 2017, 139(14), 4987-4990,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 15 h, rt
Referenz
- An In Vivo Covalent TMP-Tag Based on Proximity-Induced ReactivityACS Chemical Biology, 2009, 4(7), 547-556,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dimethylformamide ; overnight, rt
Referenz
- Activity-Based Probes Linked with Laser-Cleavable Mass Tags for Signal Amplification in Imaging Mass Spectrometry: Analysis of Serine Hydrolase Enzymes in Mammalian TissueAnalytical Chemistry (Washington, 2012, 84(8), 3689-3695,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Pyridine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; overnight, rt
Referenz
- Bioorthogonal Chemical Reporters for Monitoring Protein AcetylationJournal of the American Chemical Society, 2010, 132(11), 3640-3641,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethyl sulfoxide ; 2 d, rt
Referenz
- PEGylated conjugated polyelectrolytes containing 2,1,3-benzoxadiazole units for targeted cell imagingPolymer Chemistry, 2012, 3(6), 1567-1575,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 3 h, rt
Referenz
- High-Sensitivity Microcalorimetry and Gel Permeation Chromatography in Tandem Reveal the Complexity of the Synthesis of Poly-(2-isopropyl-2-oxazoline) StarsMacromolecules (Washington, 2021, 54(13), 6161-6170,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Diisopropylcarbodiimide Solvents: Dichloromethane ; 16 h, rt
Referenz
- Unraveling the protein targets of vancomycin in living S. aureus and E. faecalis cellsJournal of the American Chemical Society, 2011, 133(31), 12144-12153,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 7 h, rt
Referenz
- Squalene-derived flexible linkers for bioactive peptidesBioorganic & Medicinal Chemistry Letters, 2007, 17(12), 3310-3313,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Diisopropylcarbodiimide Solvents: Dimethylformamide ; 1 h, rt
Referenz
- Click Chemistry for the Identification of G-Quadruplex Structures: Discovery of a DNA-RNA G-QuadruplexAngewandte Chemie, 2009, 48(18), 3281-3284,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 41 h, rt
Referenz
- Modular Toolkit of Multifunctional Block Copoly(2-oxazoline)s for the Synthesis of NanoparticlesChemistry - A European Journal, 2021, 27(32), 8283-8287,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Diisopropylcarbodiimide Solvents: Dimethylformamide ; 1 h, rt
Referenz
- Finding a human telomere DNA-RNA hybrid G-quadruplex formed by human telomeric 6-mer RNA and 16-mer DNA using click chemistry: A protective structure for telomere endBioorganic & Medicinal Chemistry, 2014, 22(16), 4419-4421,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dimethylformamide , Dichloromethane ; 8 h, rt
Referenz
- Optimization of the Azobenzene Scaffold for Reductive Cleavage by Dithionite; Development of an Azobenzene Cleavable Linker for Proteomic ApplicationsEuropean Journal of Organic Chemistry, 2010, (23), 4360-4364,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide , Tetrahydrofuran ; 1.5 h, rt
Referenz
- Flexible and General Synthesis of Functionalized Phosphoisoprenoids for the Study of Prenylation in vivo and in vitroChemBioChem, 2012, 13(5), 674-683,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dimethylformamide ; 24 h, rt
Referenz
- Multimerization of an Apoptogenic TRAIL-Mimicking Peptide by Using Adamantane-Based DendronsChemistry - A European Journal, 2013, 19(5), 1762-1768,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: 4-Methylmorpholine , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ; 16 h, rt
Referenz
- Prosthetic groups for radioiodination and astatination of peptides and proteins: A comparative study of five potential bioorthogonal labeling strategiesBioorganic & Medicinal Chemistry, 2019, 27(1), 167-174,
Propargyl-C2-NHS ester Raw materials
- Bis(2,5-dioxopyrrolidin-1-yl) carbonate
- 5-Hexynoic acid
- 4-hexynoic acid
- 1-hydroxypyrrolidine-2,5-dione
Propargyl-C2-NHS ester Preparation Products
Propargyl-C2-NHS ester Verwandte Literatur
-
Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:906564-59-8)Propargyl-C2-NHS ester

Reinheit:99%/99%
Menge:1g/5g
Preis ($):159.0/540.0